molecular formula C10H18FNO3 B3021914 tert-butyl (3S,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate CAS No. 955029-44-4

tert-butyl (3S,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate

Cat. No.: B3021914
CAS No.: 955029-44-4
M. Wt: 219.25
InChI Key: XRNLYXKYODGLMI-YUMQZZPRSA-N
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Description

Tert-butyl (3S,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate is a synthetic organic compound that features a piperidine ring substituted with a fluoro and hydroxyl group The tert-butyl ester group is attached to the nitrogen atom of the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3S,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization reactions of appropriate precursors.

    Introduction of Fluoro and Hydroxyl Groups: The fluoro and hydroxyl groups are introduced through selective fluorination and hydroxylation reactions. These reactions often require specific reagents and conditions to achieve the desired stereochemistry.

    Esterification: The final step involves the esterification of the piperidine ring with tert-butyl chloroformate to form the tert-butyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Flow chemistry and continuous processing techniques may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (3S,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The fluoro group can be reduced under specific conditions.

    Substitution: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a de-fluorinated product.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Tert-butyl (3S,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: The compound is used in studies to understand the effects of fluorine substitution on biological activity.

    Industrial Applications: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of tert-butyl (3S,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluoro group can enhance binding affinity and selectivity, while the hydroxyl group can participate in hydrogen bonding interactions.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl (3S,4S)-3-hydroxy-4-hydroxypiperidine-1-carboxylate: Similar structure but lacks the fluoro group.

    Tert-butyl (3S,4S)-3-chloro-4-hydroxypiperidine-1-carboxylate: Similar structure but has a chloro group instead of a fluoro group.

    Tert-butyl (3S,4S)-3-methyl-4-hydroxypiperidine-1-carboxylate: Similar structure but has a methyl group instead of a fluoro group.

Uniqueness

The presence of the fluoro group in tert-butyl (3S,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate imparts unique properties, such as increased metabolic stability and enhanced binding interactions, making it a valuable compound in drug design and development.

Biological Activity

tert-butyl (3S,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate (CAS No. 1174020-42-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₀H₁₈FNO₃
  • Molecular Weight : 219.25 g/mol
  • CAS Number : 1174020-42-8
  • MDL Number : MFCD18633012

The compound is believed to exhibit its biological effects primarily through the inhibition of specific enzymes and modulation of neurotransmitter systems. In particular, it has been noted for its potential as an inhibitor of acetylcholinesterase and β-secretase, both of which are implicated in neurodegenerative diseases such as Alzheimer's disease.

1. Neuroprotective Effects

Recent studies have indicated that this compound may offer neuroprotective benefits. In vitro experiments demonstrated that this compound could protect astrocytes from apoptosis induced by amyloid-beta peptide (Aβ) exposure. The protective mechanism appears to involve a reduction in inflammatory cytokines such as TNF-α and IL-6, which are typically elevated in neurodegenerative conditions.

2. Enzyme Inhibition

The compound has shown moderate inhibitory activity against:

  • Acetylcholinesterase : An enzyme that breaks down acetylcholine, with implications for cognitive function.
  • β-secretase : An enzyme involved in the cleavage of amyloid precursor protein, leading to the formation of amyloid plaques.

The IC50 values for these inhibitions are reported as follows:

  • Acetylcholinesterase: IC50 = 15.4 nM
  • β-secretase: K_i = 0.17 μM

These findings suggest that the compound may be beneficial in treating conditions associated with cholinergic dysfunction.

In Vitro Studies

A study published in Molecules assessed the effects of this compound on astrocyte viability in the presence of Aβ. The results indicated:

  • Cell Viability : The compound improved cell viability from 43.78% (Aβ only) to 62.98% when co-administered with Aβ.
  • Cytokine Levels : The treatment resulted in reduced levels of TNF-α, suggesting a potential anti-inflammatory effect.

In Vivo Studies

In animal models, while the compound displayed some protective effects against oxidative stress induced by scopolamine, it did not show significant differences compared to standard treatments like galantamine. This highlights the need for further investigation into its bioavailability and efficacy in vivo.

Data Table Summary

Biological ActivityMeasurementResult
Acetylcholinesterase InhibitionIC5015.4 nM
β-secretase InhibitionK_i0.17 μM
Astrocyte Cell Viability (Aβ)% ViabilityIncreased from 43.78% to 62.98%
TNF-α Levels ReductionCytokine AssayDecreased levels observed

Properties

IUPAC Name

tert-butyl (3S,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18FNO3/c1-10(2,3)15-9(14)12-5-4-8(13)7(11)6-12/h7-8,13H,4-6H2,1-3H3/t7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRNLYXKYODGLMI-YUMQZZPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H]([C@H](C1)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801160437
Record name 1,1-Dimethylethyl (3S,4S)-3-fluoro-4-hydroxy-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801160437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1174020-44-0, 955029-44-4
Record name 1,1-Dimethylethyl (3S,4S)-3-fluoro-4-hydroxy-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1174020-44-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl (3S,4S)-3-fluoro-4-hydroxy-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801160437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name rac-tert-butyl (3R,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name tert-Butyl (3S,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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